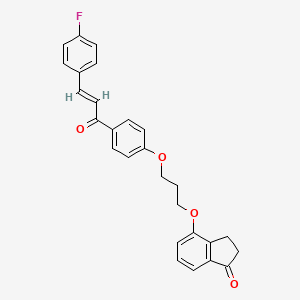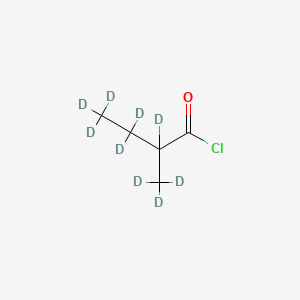
(+/-)-2-Methylbutyryl-d9 Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-2-Methylbutyryl-d9 Chloride is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart. The presence of deuterium can significantly affect the physical and chemical behavior of the compound, making it valuable in various fields of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2-Methylbutyryl-d9 Chloride typically involves the deuteration of 2-methylbutyryl chloride. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For example, the reaction of 2-methylbutyryl chloride with deuterated hydrochloric acid (DCl) can produce the deuterated compound. The reaction conditions often include a controlled temperature and pressure environment to ensure the efficient incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes. These processes often utilize deuterium gas (D2) or deuterated solvents to achieve high levels of deuterium incorporation. The production methods are designed to be cost-effective and scalable, ensuring a consistent supply of the compound for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-2-Methylbutyryl-d9 Chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by another nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding carboxylic acid and deuterium chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines. The reaction typically occurs under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: The reaction with water can be catalyzed by acids or bases to increase the reaction rate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidation states of the compound.
Applications De Recherche Scientifique
(+/-)-2-Methylbutyryl-d9 Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanisms to study the effects of deuterium substitution on reaction kinetics and pathways.
Biology: The compound can be used in metabolic studies to trace the incorporation and transformation of deuterated molecules in biological systems.
Medicine: Deuterated compounds like this compound are investigated for their potential therapeutic benefits, including improved drug stability and reduced metabolic degradation.
Industry: The compound is used in the development of new materials and chemical processes, benefiting from its unique properties.
Mécanisme D'action
The mechanism of action of (+/-)-2-Methylbutyryl-d9 Chloride involves its interaction with various molecular targets. The presence of deuterium can alter the compound’s binding affinity and reaction kinetics. For example, in enzymatic reactions, the deuterium substitution can lead to a kinetic isotope effect, where the reaction rate is affected by the presence of the heavier isotope. This can provide insights into the reaction mechanism and the role of hydrogen atoms in the process.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbutyryl Chloride: The non-deuterated counterpart of (+/-)-2-Methylbutyryl-d9 Chloride.
2-Methylbutyric Acid: The carboxylic acid form of the compound.
Deuterated Analogues: Other deuterated compounds with similar structures.
Uniqueness
This compound is unique due to its deuterium content, which imparts distinct physical and chemical properties. The increased stability and altered reaction kinetics make it valuable for specific applications where these properties are advantageous. Compared to its non-deuterated counterpart, the deuterated compound can provide more detailed insights into reaction mechanisms and metabolic pathways.
Propriétés
Formule moléculaire |
C5H9ClO |
|---|---|
Poids moléculaire |
129.63 g/mol |
Nom IUPAC |
2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoyl chloride |
InChI |
InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D |
Clé InChI |
XRPVXVRWIDOORM-CBZKUFJVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)Cl)C([2H])([2H])[2H] |
SMILES canonique |
CCC(C)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



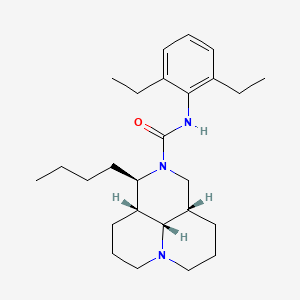
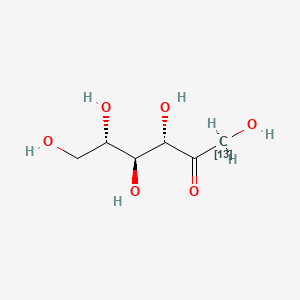
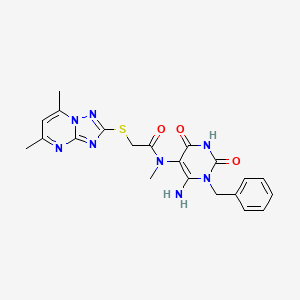
![5-({[(3-Chloro-4-Fluorophenyl)sulfonyl]amino}methyl)-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide](/img/structure/B12396823.png)
![3-[6-carbamoyl-3-[(E)-4-[6-carbamoyl-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]benzimidazol-4-yl]oxypropyl (2S)-2-[3-[2-[2-[[(4S)-5-[[2-[[2-[[2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1,5-dioxo-1,5-bis[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]propanoylamino]propanoate](/img/structure/B12396827.png)
![4-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-carboxylic acid](/img/structure/B12396829.png)
![1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396834.png)
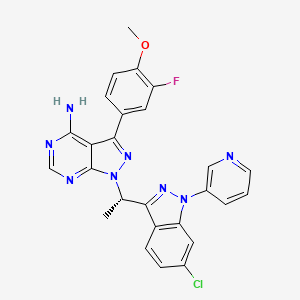
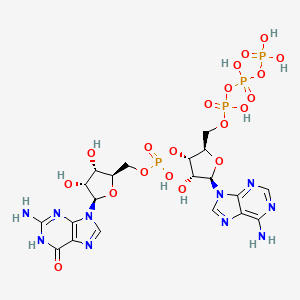
![(2R)-2-amino-3-[(2',7'-difluoro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]propanoic acid](/img/structure/B12396858.png)


